Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
Description
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is a brominated benzo[b]thiophene derivative characterized by a methyl ester group at position 2, a bromine atom at position 5, and a methyl substituent at position 2. Benzo[b]thiophene scaffolds are widely utilized in medicinal chemistry due to their bioisosteric relationship with indoles and benzofurans, offering enhanced metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
WDQPQJQAHHRXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 3-methylbenzo[b]thiophene-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for thiophene derivatives often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-amino-3-methylbenzo[b]thiophene-2-carboxylate.
Oxidation: Formation of 5-bromo-3-methylbenzo[b]thiophene-2-sulfoxide.
Reduction: Formation of 5-bromo-3-methylbenzo[b]thiophene-2-methanol.
Scientific Research Applications
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The 3-methyl group in the target compound provides steric hindrance and electron density to the aromatic system, contrasting with the electron-withdrawing CF₃ group in , which reduces electron density and may enhance electrophilic substitution resistance .
- Solubility : Bromine and methyl groups in the target compound likely reduce water solubility compared to the hydroxylated analog in .
- Spectral Data : Methyl esters (e.g., ) typically show strong IR carbonyl stretches at ~1700–1750 cm⁻¹, while bromine substituents influence NMR chemical shifts (e.g., δ ~7.5 ppm for aromatic protons adjacent to Br) .
Biological Activity
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzothiophene family, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylate group at the 2-position of the benzothiophene ring. This unique structure contributes to its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that it possesses anticancer properties, with mechanisms potentially involving the inhibition of cell proliferation pathways.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, making it relevant for conditions associated with chronic inflammation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in key metabolic pathways, contributing to its anticancer effects.
- Modulation of Signaling Pathways : It might influence signaling pathways related to inflammation and immune responses.
Comparative Biological Activity
To better understand the biological potential of this compound, it is useful to compare it with similar compounds. The following table summarizes some relevant compounds and their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Anticancer, Anti-inflammatory | |
| Suprofen | Nonsteroidal anti-inflammatory | |
| Sertaconazole | Antifungal | |
| Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate | Antimicrobial and anticancer properties |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL.
- Anticancer Studies : In vitro assays revealed that the compound inhibited the growth of human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be around 25 µM for MCF-7 cells, indicating potent anticancer activity.
- Inflammation Models : Experimental models showed that treatment with this compound reduced inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models in mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
